4-Bromo-1-(phenylsulfonyl)pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-bromopyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQVJLOSQUFTDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424256 | |

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121358-73-4 | |

| Record name | 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-1-(phenylsulfonyl)pyrazole

This guide provides a comprehensive technical overview of 4-Bromo-1-(phenylsulfonyl)pyrazole, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document synthesizes critical data on its properties, synthesis, and applications, grounded in established scientific literature.

Core Identification and Properties

This compound is a substituted pyrazole derivative. The phenylsulfonyl group at the N1 position acts as a robust protecting group and modulates the electronic properties of the pyrazole ring, while the bromine atom at the C4 position serves as a versatile synthetic handle for introducing further molecular complexity.

CAS Number: 121358-73-4[1][2][3]

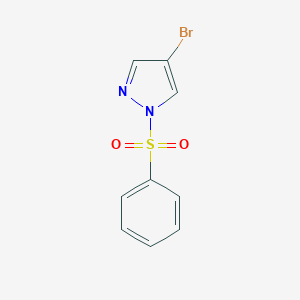

Below is the two-dimensional chemical structure of this compound.

Caption: 2D Structure of this compound.

A summary of key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₉H₇BrN₂O₂S | [2] |

| Molecular Weight | 287.13 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 90-92 °C | [2] |

| InChI Key | GAZKVPAWDXCGSA-UHFFFAOYSA-N | [2] |

| Monoisotopic Mass | 285.94116 Da | [4] |

Synthesis and Purification

The preparation of this compound typically involves a two-step process starting from the commercially available 4-Bromo-1H-pyrazole. The choice of a phenylsulfonyl protecting group is strategic; it is stable under a wide range of reaction conditions, yet can be removed if necessary, making it ideal for multi-step synthetic campaigns.

The direct sulfonation of 4-Bromo-1H-pyrazole at the N1 position is a robust and high-yielding transformation. The pyrazole nitrogen acts as a nucleophile, attacking the electrophilic sulfur atom of benzenesulfonyl chloride. The use of a base is critical to deprotonate the pyrazole, enhancing its nucleophilicity and neutralizing the HCl byproduct generated during the reaction. Dichloromethane (DCM) or a similar aprotic solvent is chosen to facilitate the reaction without participating in it.

Reaction: 4-Bromo-1H-pyrazole + Benzenesulfonyl chloride → this compound

Materials:

-

4-Bromo-1H-pyrazole (1.0 eq)

-

Benzenesulfonyl chloride (1.1 eq)

-

Triethylamine (TEA) or Pyridine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 4-Bromo-1H-pyrazole in anhydrous DCM, add triethylamine. Cool the mixture to 0 °C in an ice bath.

-

Reagent Addition: Add benzenesulfonyl chloride dropwise to the stirred solution over 15-20 minutes. Causality Note: Slow addition is crucial to control the exothermicity of the reaction.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine. Self-Validation: The bicarbonate wash removes excess acid, and the brine wash removes residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.

Caption: Step-by-step synthesis and purification workflow.

Spectroscopic Characterization

Structural confirmation of the synthesized compound is paramount. Standard spectroscopic techniques provide a definitive fingerprint of this compound. While specific spectra are proprietary, the expected data are summarized below based on published information for analogous structures.[5][6]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the phenyl protons (multiplets, ~7.5-8.0 ppm) and the two distinct pyrazole ring protons (singlets). The chemical shifts will be influenced by the electron-withdrawing nature of the sulfonyl group. |

| ¹³C NMR | Resonances for the phenyl carbons and the three pyrazole ring carbons. The carbon atom bearing the bromine (C4) will appear at a characteristic upfield shift compared to the other ring carbons. |

| Mass Spec (MS) | The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

| IR Spectroscopy | Strong absorption bands characteristic of the sulfonyl group (S=O stretches) around 1350-1380 cm⁻¹ and 1150-1180 cm⁻¹. |

Reactivity and Applications in Drug Discovery

The utility of this compound in drug discovery stems from the reactivity of its C4-bromo substituent. This position is activated for a variety of transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[5]

The bromine atom serves as a linchpin for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern synthetic and medicinal chemistry.

Caption: Key cross-coupling reactions using the title compound.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7][8] Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[7][8][9][10] The ability to readily functionalize the 4-position of the pyrazole ring using intermediates like this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. This process is essential for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles.

Safety and Handling

As with all laboratory chemicals, proper safety protocols must be followed when handling this compound.

-

Hazard Classifications: Acute Toxicity (Oral), Skin Irritation, Eye Irritation, and Specific Target Organ Toxicity (Single Exposure, Respiratory system).[2]

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Avoid breathing dust, fumes, or vapors.[2]

-

Use only in a well-ventilated area.

-

Wash hands thoroughly after handling.

-

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. It is classified as a combustible solid.[2]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

References

- A&A Pharmachem. The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. [Link]

- Der Pharma Chemica. Synthesis of 1-(Methylsulfonylmethyl)

- MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

- PubChemLite. This compound. [Link]

- ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

- PubChem. 1-(4-bromo-1H-pyrazol-1-yl)-3-phenoxypropan-2-ol. [Link]

- PubChem. 4-Bromopyrazole. [Link]

- PMC - NIH.

- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]

- NIST WebBook. 1H-Pyrazole, 4-bromo-. [Link]

- PubMed Central.

- MDPI.

- ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 4-Bromo-1-(phenylsulfonyl)-1H-pyrazole 97 121358-73-4 [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. PubChemLite - this compound (C9H7BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Bromo-1-(phenylsulfonyl)pyrazole: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-Bromo-1-(phenylsulfonyl)pyrazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causal relationships behind its synthesis, reactivity, and utility, offering field-proven insights into its application.

Core Physicochemical Properties

This compound is a solid, stable compound at room temperature. The introduction of a phenylsulfonyl group at the N1 position of the pyrazole ring significantly influences its electronic properties and reactivity. This group acts as a potent electron-withdrawing moiety, which not only modulates the reactivity of the pyrazole core but also serves as a protective group that can be removed under specific conditions. The bromine atom at the C4 position is strategically placed for subsequent functionalization, primarily through transition-metal-catalyzed cross-coupling reactions.

A summary of its key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 121358-73-4 | [1] |

| Molecular Formula | C₉H₇BrN₂O₂S | [1] |

| Molecular Weight | 287.13 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 90-92 °C | [1] |

| InChI Key | GAZKVPAWDXCGSA-UHFFFAOYSA-N | [1] |

| Synonyms | 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole | [1] |

Synthesis and Characterization

Representative Synthetic Pathway

The most direct and common method for the synthesis of this compound involves the N-sulfonylation of 4-bromo-1H-pyrazole. This reaction proceeds by the nucleophilic attack of the pyrazole nitrogen onto the electrophilic sulfur atom of benzenesulfonyl chloride.

Causality Behind Experimental Choices:

-

Base: A mild, non-nucleophilic organic base such as triethylamine (TEA) or a stronger inorganic base like sodium carbonate is employed. Its primary role is to quench the hydrochloric acid (HCl) byproduct generated during the reaction. Failure to neutralize the acid could lead to undesired side reactions or degradation of the starting material.

-

Solvent: An aprotic solvent like 1,4-dioxane, tetrahydrofuran (THF), or dichloromethane (DCM) is typically chosen. These solvents are selected because they effectively dissolve the reactants without participating in the reaction. Dioxane is particularly effective for reactions requiring slightly elevated temperatures to proceed to completion.

Caption: General synthesis of this compound.

Spectroscopic Profile (Expected)

| Technique | Expected Observations |

| ¹H NMR | - Phenyl Protons: Multiplets in the aromatic region (~7.5-8.1 ppm). Protons ortho to the sulfonyl group will be furthest downfield. - Pyrazole Protons: Two singlets for the C3-H and C5-H protons. Due to the anisotropic effect of the sulfonyl group, these will be shifted downfield compared to unsubstituted pyrazole, likely in the ~7.7-8.5 ppm range. |

| ¹³C NMR | - Phenyl Carbons: Signals in the aromatic region (~127-138 ppm). - Pyrazole Carbons: Three signals expected. The C4-Br carbon will be significantly shielded (~95-100 ppm), while the C3 and C5 carbons will appear further downfield (~130-145 ppm). |

| IR Spectroscopy | - S=O Stretch: Strong, characteristic asymmetric and symmetric stretching bands around 1370 cm⁻¹ and 1180 cm⁻¹. - C=C/C=N Stretch: Aromatic and heterocyclic stretching bands in the 1450-1600 cm⁻¹ region. - C-Br Stretch: A band in the lower frequency region, typically 500-650 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A characteristic doublet peak due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in ~1:1 ratio) at m/z 286 and 288. - Key Fragments: Loss of the phenylsulfonyl group (C₆H₅SO₂) or the bromine atom. |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in its capacity as a versatile intermediate for constructing more complex molecular architectures.

Dual-Functionality Reactivity

-

C4-Position (Bromo Group): The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.), making it a cornerstone for library synthesis in drug discovery.

-

N1-Position (Phenylsulfonyl Group): The phenylsulfonyl group is a robust protecting group that deactivates the pyrazole ring towards electrophilic attack. It can be cleaved under specific reductive or basic conditions if the parent NH-pyrazole is desired later in a synthetic sequence.

Caption: Synthetic utility of this compound.

Applications in Medicinal Chemistry

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs for its favorable metabolic stability and ability to form key hydrogen bond interactions with biological targets.[2] Derivatives of 4-substituted pyrazoles have shown promise across a wide range of therapeutic areas, including oncology, inflammation, and infectious diseases.[3] This starting material provides a reliable and efficient entry point for exploring the structure-activity relationships (SAR) of novel pyrazole-based drug candidates.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount to ensure user safety. This compound possesses moderate acute toxicity and is an irritant.

GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

| STOT - Single Exposure | H335 | May cause respiratory irritation |

| Signal Word | \multicolumn{2}{l | }{Warning } |

Source: Sigma-Aldrich[1]

Recommended Handling Protocol

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.

-

Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.

-

Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid. Avoid generating dust.

-

In case of Exposure:

-

Skin: Immediately wash with plenty of soap and water.

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details a representative Suzuki-Miyaura cross-coupling reaction to synthesize a 4-aryl derivative, demonstrating the compound's practical utility.

Step-by-Step Procedure

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as palladium catalysts are sensitive to oxygen.

-

Solvent and Base Addition: Under the inert atmosphere, add a degassed solvent mixture, typically toluene/ethanol (4:1 ratio), followed by a degassed aqueous solution of a base, such as 2M sodium carbonate (3.0 eq).

-

Reaction: Immerse the flask in a preheated oil bath and reflux the mixture (typically 80-100 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield the pure 4-aryl-1-(phenylsulfonyl)pyrazole.

Workflow Diagram

Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is more than a mere chemical; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its well-defined reactivity, governed by the interplay of the bromo and phenylsulfonyl substituents, provides a reliable and versatile platform for the synthesis of novel pyrazole-containing compounds. Understanding the principles behind its synthesis and application allows researchers to strategically design and execute complex synthetic routes, accelerating the discovery of new chemical entities with therapeutic potential.

References

- Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639.

- Reddy, T. J., et al. (2017). Synthesis of 1-(Methylsulfonylmethyl)-4-aryl -1H-pyrazole Derivatives Using Ruphos-Pd as Catalyst. Der Pharma Chemica, 9(12), 104-111.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 16375, 4-Bromopyrazole.

- NIST. (n.d.). 1H-Pyrazole, 4-bromo-. In NIST Chemistry WebBook.

- PubChemLite. (n.d.). This compound.

- Belaidi, S., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4203.

- The Royal Society of Chemistry. (2019). Supplementary Information for Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres.

- ResearchGate. (n.d.). 13C NMR chemical shifts for compounds 1-15 in DMSO-d6.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 2734409, 4-(Bromomethyl)benzenesulfonyl chloride.

- Wikipedia. (n.d.). Benzenesulfonyl chloride.

- Gorden, J. D., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-1-(phenylsulfonyl)pyrazole

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for 4-bromo-1-(phenylsulfonyl)pyrazole, a key intermediate in the development of various pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings of the synthetic strategy, offers detailed, step-by-step experimental protocols, and presents the data in a clear and accessible format. The synthesis is approached as a two-step process: the regioselective bromination of pyrazole followed by the N-phenylsulfonylation of the resulting 4-bromopyrazole. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the synthesis for successful replication and optimization.

Introduction: The Significance of this compound

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a phenylsulfonyl group at the N1 position and a bromine atom at the C4 position of the pyrazole ring creates a versatile intermediate, this compound. The phenylsulfonyl moiety can modulate the electronic properties and metabolic stability of the molecule, while the bromo substituent serves as a convenient handle for further functionalization through various cross-coupling reactions. This allows for the generation of diverse molecular libraries for drug discovery programs.

This guide will focus on a robust and scalable two-step synthesis of this compound, providing both the practical "how" and the critical "why" for each procedural step.

Strategic Overview of the Synthesis

The synthesis of this compound is most effectively achieved through a sequential two-step process. This strategy allows for high yields and excellent control over the regiochemistry of the final product.

The overall synthetic transformation is as follows:

Mechanism of N-phenylsulfonylation.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |

| 4-Bromopyrazole | 146.97 | 5.00 g | 34.0 |

| Benzenesulfonyl Chloride | 176.62 | 6.62 g (4.8 mL) | 37.4 |

| Triethylamine (Et₃N) | 101.19 | 4.74 mL | 34.0 |

| Acetonitrile (MeCN) | 41.05 | 100 mL | - |

| Dichloromethane (DCM) | 84.93 | As needed | - |

| Deionized Water | 18.02 | As needed | - |

| Saturated aq. NaCl (Brine) | - | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

| Silica Gel | - | As needed | - |

Procedure:

-

Dissolve 4-bromopyrazole (5.00 g, 34.0 mmol) in acetonitrile (100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (4.74 mL, 34.0 mmol) dropwise to the stirred solution.

-

Slowly add benzenesulfonyl chloride (4.8 mL, 37.4 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a solid.

Characterization Data

The final product, this compound, can be characterized by its physical and spectroscopic properties.

| Property | Value |

| Appearance | Solid |

| Molecular Formula | C₉H₇BrN₂O₂S |

| Molecular Weight | 287.13 g/mol |

| Melting Point | 90-92 °C |

Spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) should be acquired to confirm the structure and purity of the synthesized compound.

Safety Considerations

-

N-Bromosuccinimide (NBS): Irritant. Avoid contact with skin and eyes.

-

Benzenesulfonyl Chloride: Corrosive and lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Triethylamine: Flammable and corrosive. Handle in a fume hood.

-

Acetonitrile and Dichloromethane: Volatile and potentially toxic. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow standard laboratory safety procedures.

Conclusion

This guide has outlined a detailed and mechanistically supported pathway for the synthesis of this compound. The two-step approach, involving a regioselective bromination followed by N-phenylsulfonylation, provides a reliable method for obtaining this valuable synthetic intermediate. By understanding the principles behind each step, researchers can confidently reproduce this synthesis and adapt it for the preparation of related analogs in their pursuit of novel therapeutic agents.

References

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.

- PYRAZOLE. (2018). Heterocyclic Compounds AZC.

- Scribd. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole.

- Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4631.

- Quora. (2017). Why is carbon 4 of a pyrazole susceptible to an electrophilic attack?

- MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- Variya, H. H., Panchal, V., & Patel, G. R. (2019). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide as Antibacterial, and Antioxidant. Current Chemistry Letters, 8(3), 125-134.

- PubChem. (n.d.). This compound.

- SciELO México. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- Angene. (n.d.). 4-Bromo-1-(4-morpholinosulfonylphenyl)pyrazole, 98% Purity, C13H14BrN3O3S, 25 grams.

- ResearchGate. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- ResearchGate. (2010). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.

- ResearchGate. (2012). The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion.

- National Center for Biotechnology Information. (n.d.). N-(4-Hydroxyphenyl)benzenesulfonamide.

- ResearchGate. (2012). The reaction of benzenesulfonyl chloride and the primary amine group of...

An In-depth Technical Guide to 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive examination of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole, a pivotal intermediate in contemporary medicinal chemistry and materials science. We will dissect its molecular architecture, delineate field-proven synthetic protocols with mechanistic justifications, and provide a thorough spectroscopic characterization profile. Furthermore, this guide explores the molecule's reactivity, emphasizing its utility as a versatile building block for the synthesis of complex, high-value compounds. This document is intended for researchers, chemists, and professionals in drug development who require a deep, practical understanding of this important scaffold.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in a wide range of biological interactions. Consequently, pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4] Several blockbuster drugs, such as Celecoxib, Sildenafil, and Ruxolitinib, feature a pyrazole core, underscoring its significance in drug discovery.[5][6]

Within this important class of compounds, 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole emerges as a particularly valuable synthetic intermediate. Its structure is strategically functionalized:

-

The pyrazole core provides the foundational biologically active scaffold.

-

The bromo-substituent at the C4 position acts as a versatile synthetic handle, enabling a variety of cross-coupling reactions for molecular diversification.[7]

-

The benzenesulfonyl group at the N1 position serves as both a protecting group and an electronic modulator, influencing the reactivity of the pyrazole ring system.

This guide will provide an in-depth analysis of this molecule, bridging the gap between its fundamental chemical properties and its practical application in advanced synthesis.

Molecular Structure and Physicochemical Properties

The structure of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole is defined by the covalent linkage of these three key components. The sulfonyl group withdraws electron density from the pyrazole ring, influencing its aromaticity and the reactivity of its ring protons.

Caption: Chemical structure of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole.

Table 1: Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₇BrN₂O₂S |

| Molecular Weight | 287.13 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) |

Synthesis and Mechanistic Rationale

The synthesis of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole is logically approached via a two-step sequence starting from the parent 1H-pyrazole. This strategy ensures high regioselectivity and yield.

Caption: Synthetic workflow for 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole.

Step 1: Synthesis of 4-Bromo-1H-pyrazole

The initial step involves the selective bromination of 1H-pyrazole.

Protocol:

-

Suspend 1H-pyrazole (1.0 eq) in water at room temperature.[8]

-

Add N-bromosuccinimide (NBS) (1.0 eq) to the suspension in one portion.

-

Stir the resulting milky-white mixture vigorously at room temperature for 12-24 hours.

-

Upon reaction completion (monitored by TLC), extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with aqueous sodium carbonate and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield 4-bromo-1H-pyrazole, which can be purified further by recrystallization or chromatography if necessary.[8]

Mechanistic Insight: Electrophilic aromatic substitution on the pyrazole ring preferentially occurs at the C4 position. This is because the two nitrogen atoms withdraw electron density from the adjacent C3 and C5 positions, leaving C4 as the most electron-rich and thus most nucleophilic carbon atom.[2] Using a mild brominating agent like NBS in a polar solvent like water provides an efficient and selective method for this transformation.[8]

Step 2: Synthesis of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole

The second step is the sulfonylation of the N1 nitrogen of the 4-bromopyrazole intermediate.

Protocol:

-

Dissolve 4-bromo-1H-pyrazole (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile.

-

Add a base, such as triethylamine (TEA) or pyridine (1.1-1.5 eq), to the solution and cool in an ice bath.

-

Slowly add benzenesulfonyl chloride (1.0-1.1 eq) to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the product by column chromatography on silica gel or by recrystallization.

Mechanistic Insight: The N-H proton of pyrazole is acidic and can be readily removed by a base like TEA or pyridine.[4] This generates the pyrazolide anion, a potent nucleophile. The anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the stable N-S bond. This reaction is a classic example of nucleophilic substitution at a sulfonyl center.

Spectroscopic Characterization Profile

A rigorous spectroscopic analysis is essential to confirm the structure and purity of the final compound. The following data are predicted based on the known effects of the substituents and analysis of similar structures.[9][10]

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |

|---|---|---|---|

| H5 (Pyrazole ring) | ~7.9 - 8.1 | Singlet (s) | Deshielded by the adjacent electron-withdrawing sulfonyl group. |

| H3 (Pyrazole ring) | ~7.6 - 7.8 | Singlet (s) | Less deshielded than H5. Protons on the pyrazole ring appear as singlets due to the C4 substitution. |

| Phenyl H (ortho) | ~7.9 - 8.1 | Multiplet (m) | Deshielded due to proximity to the sulfonyl group. |

| Phenyl H (meta, para) | ~7.5 - 7.7 | Multiplet (m) | Typical aromatic region. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C5 | ~142 - 145 | Deshielded due to attachment to two nitrogen atoms. |

| C3 | ~130 - 133 | Aromatic carbon adjacent to two nitrogen atoms. |

| C4 | ~95 - 100 | Shielded carbon bearing the bromine atom. |

| Phenyl C (ipso) | ~138 - 140 | Carbon attached to the sulfonyl group. |

| Phenyl C (ortho, meta, para) | ~127 - 135 | Standard aromatic carbon range. |

Infrared (IR) Spectroscopy: Key expected absorption bands include:

-

1370-1350 cm⁻¹ and 1180-1160 cm⁻¹: Strong, characteristic asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group.

-

3100-3000 cm⁻¹: C-H stretching for the aromatic rings.

-

~1580 cm⁻¹: C=C and C=N stretching vibrations within the aromatic rings.

Mass Spectrometry (MS): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with a nearly 1:1 ratio, which is the definitive signature of a molecule containing one bromine atom.

Reactivity and Synthetic Utility

1-(Benzenesulfonyl)-4-bromo-1H-pyrazole is not merely a final product but a versatile platform for further chemical synthesis, particularly in the construction of compound libraries for drug discovery.

Caption: Key synthetic transformations of 1-(Benzenesulfonyl)-4-bromo-1H-pyrazole.

The C4-bromo substituent is the primary site of reactivity, serving as an excellent leaving group in palladium-catalyzed cross-coupling reactions.[11] This allows for the straightforward introduction of a wide variety of functional groups.

-

Suzuki Coupling: Reaction with aryl or heteroaryl boronic acids introduces new aromatic systems at the C4 position. This is a foundational strategy for building complex bi-aryl structures commonly found in kinase inhibitors and other targeted therapies.[11]

-

Sonogashira Coupling: Coupling with terminal alkynes provides access to 4-alkynylpyrazole derivatives. These structures are valuable for further functionalization via click chemistry or as components in materials science applications.

-

Other Couplings: The C-Br bond is also amenable to other transformations, including Heck, Stille, and Buchwald-Hartwig amination reactions, offering a vast toolkit for molecular elaboration.

The benzenesulfonyl group, while primarily a protecting group, also deactivates the pyrazole ring towards electrophilic attack, preventing unwanted side reactions during the C4-functionalization steps. It can be removed under specific conditions if the unprotected N1-H is desired in the final molecule.

Conclusion

1-(Benzenesulfonyl)-4-bromo-1H-pyrazole is a high-value, strategically designed intermediate for chemical synthesis. Its structure combines the biologically relevant pyrazole core with a versatile bromine handle for diversification and a robust sulfonyl protecting group. The synthetic routes to its preparation are reliable, regioselective, and based on well-understood reaction mechanisms. A clear understanding of its structure, synthesis, and reactivity, as detailed in this guide, empowers researchers and drug development professionals to fully leverage its potential in the creation of novel and complex molecules with significant therapeutic and industrial applications.

References

- Verma, R., Verma, S. K., Rakesh, K. P., et al. (2021). Pyrazole-based analogs as potential antibacterial agents against methicillin-resistance Staphylococcus aureus (MRSA) and its SAR elucidation. European Journal of Medicinal Chemistry, 212, 113134. [Link]

- Pathak, V., Kumar, V., & Singh, V. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

- Alinezhad, H., Saleh, M. M., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241. [Link]

- Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

- Pathak, V., Kumar, V., & Singh, V. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Science. [Link]

- Bhat, M. A., Al-Omar, M. A., & Ansari, M. A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 64(2), 7-16. [Link]

- Alinezhad, H., Saleh, M. M., & Biparva, P. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions.

- LookChem. (n.d.). 4-Bromopyrazole. LookChem. [Link]

- Global Chemical Network. (n.d.).

- PubChem. (n.d.). 4-Bromopyrazole.

- PubChem. (n.d.). 1-benzyl-4-bromo-1H-pyrazole.

- ResearchGate. (n.d.). Regioselective N-sulfonylation of 3-(methylthio)-1H-1,2,4-triazol-5-amine: Spectroscopic, thermal, crystal structure, and anticancer studies.

- Global Chemical Network. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Global Chemical Network. [Link]

- Al-Masoudi, N. A., et al. (2020). Synthesis, Spectroscopic Analysis, and In Vitro Anticancer Evaluation of 2-(Phenylsulfonyl)-2H-1,2,3-triazole. Molecules, 25(1), 123. [Link]

- Akocak, S., et al. (2024). Sulfonamide-Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents. Chemistry & Biodiversity. [Link]

- Shaker, A. M., & Abdellatif, K. R. A. (2019). Synthesis and characterisation of pyrazole derivatives from para bromo benzoic acid and its antibacterial activity. International Journal of Research in Pharmaceutical Sciences, 10(4), 3583-3588. [Link]

- Kumar, A., & Kumar, R. (2021). A review of pyrazole an its derivative. National Journal of Pharmaceutical Sciences, 1(2), 1-10. [Link]

- Asian Journal of Chemistry. (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Asian Journal of Chemistry. [Link]

- de Oliveira, C. B., et al. (2018). 4-(1H-Pyrazol-1-yl) Benzenesulfonamide Derivatives: Identifying New Active Antileishmanial Structures for Use against a Neglected Disease. Molecules, 23(11), 2919. [Link]

- Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. [Link]

- Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH groups with 3,4-dihydro-2H-pyran. Royal Society of Chemistry. [Link]

- ResearchGate. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Organic Chemistry Portal. (n.d.).

- Royal Society of Chemistry. (n.d.). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. Royal Society of Chemistry. [Link]

- MDPI. (n.d.).

Sources

- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. nbinno.com [nbinno.com]

- 8. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scielo.org.mx [scielo.org.mx]

Spectroscopic Data of 4-Bromo-1-(phenylsulfonyl)pyrazole: An In-depth Technical Guide

Introduction

In the landscape of modern medicinal chemistry and materials science, pyrazole derivatives stand out for their vast therapeutic potential and unique physicochemical properties. Among these, 4-Bromo-1-(phenylsulfonyl)pyrazole is a key intermediate, offering a versatile scaffold for the synthesis of a wide array of functionalized molecules. The phenylsulfonyl group acts as a robust protecting and activating group, while the bromine atom at the 4-position provides a reactive handle for further chemical modifications through cross-coupling reactions.

A precise understanding of the molecular structure and electronic properties of this compound is paramount for its effective utilization in research and development. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous confirmation of its identity and purity. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of the spectroscopic data of this compound, grounded in established analytical principles and methodologies. We will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural features that give rise to the observed spectral patterns.

Molecular Structure and Key Spectroscopic Features

The molecular structure of this compound, with the systematic numbering of the pyrazole and phenyl rings, is depicted below. This structure forms the basis for the interpretation of all subsequent spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the pyrazole and phenyl rings. The chemical shifts are influenced by the electron-withdrawing nature of the phenylsulfonyl group and the bromine atom.

Expected ¹H NMR Data (in CDCl₃, 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.95 | s | 1H | H-5 (pyrazole) |

| ~7.85 | s | 1H | H-3 (pyrazole) |

| ~7.90 - 7.80 | m | 2H | H-2', H-6' (phenyl) |

| ~7.60 - 7.50 | m | 3H | H-3', H-4', H-5' (phenyl) |

Interpretation of the ¹H NMR Spectrum

The protons on the pyrazole ring, H-3 and H-5, are expected to appear as singlets due to the absence of adjacent protons. The electron-withdrawing phenylsulfonyl group attached to N1 will deshield both H-3 and H-5, shifting their signals downfield. The protons of the phenyl ring will appear as a complex multiplet in the aromatic region. The ortho protons (H-2' and H-6') are typically the most deshielded due to their proximity to the sulfonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Expected ¹³C NMR Data (in CDCl₃, 75 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~142.0 | C-5 (pyrazole) |

| ~131.0 | C-3 (pyrazole) |

| ~95.0 | C-4 (pyrazole) |

| ~138.0 | C-1' (phenyl) |

| ~129.5 | C-2', C-6' (phenyl) |

| ~127.0 | C-3', C-5' (phenyl) |

| ~134.0 | C-4' (phenyl) |

Interpretation of the ¹³C NMR Spectrum

The carbon atoms of the pyrazole ring are expected to resonate at distinct chemical shifts. The C-4 carbon, directly attached to the bromine atom, will be significantly shielded and appear upfield. The C-3 and C-5 carbons will be deshielded by the adjacent nitrogen atoms and the sulfonyl group. The phenyl carbons will appear in the aromatic region, with their chemical shifts influenced by the sulfonyl substituent.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.[1]

Instrumentation:

-

A 300 MHz or higher field NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Data Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-12 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire the proton-decoupled spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group, the aromatic rings, and the C-Br bond.

Expected IR Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600, ~1480 | Medium | Aromatic C=C stretch |

| ~1380 | Strong | Asymmetric SO₂ stretch |

| ~1180 | Strong | Symmetric SO₂ stretch |

| ~1100 | Medium | C-N stretch |

| ~750, ~690 | Strong | C-H out-of-plane bend (phenyl) |

| ~600 | Medium | C-Br stretch |

Interpretation of the IR Spectrum

The most prominent features in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group. The aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. The presence of the C-Br bond is indicated by an absorption in the lower frequency region of the spectrum.

Experimental Protocol for FT-IR Spectroscopy

Instrumentation:

-

A Fourier-transform infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two).

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

Perform a background scan with an empty sample holder to subtract atmospheric interferences.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine with its two isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance will result in a characteristic isotopic pattern for the molecular ion and bromine-containing fragments.

Expected Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 286/288 | ~50/50 | [M]⁺ (Molecular Ion) |

| 141 | High | [C₆H₅SO₂]⁺ |

| 77 | High | [C₆H₅]⁺ |

Interpretation of the Mass Spectrum

The mass spectrum will show a prominent molecular ion peak ([M]⁺) with a characteristic M/M+2 isotopic pattern in an approximate 1:1 ratio, confirming the presence of one bromine atom. Common fragmentation pathways are expected to involve the cleavage of the N-S bond, leading to the formation of the benzenesulfonyl cation ([C₆H₅SO₂]⁺) at m/z 141 and the 4-bromopyrazole radical cation. Further fragmentation of the benzenesulfonyl cation can produce the phenyl cation ([C₆H₅]⁺) at m/z 77.

Experimental Protocol for Mass Spectrometry

Instrumentation:

-

A mass spectrometer with an electron ionization (EI) source, such as a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe system.

Sample Preparation:

-

For GC-MS analysis, prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

For direct insertion probe analysis, a small amount of the solid sample can be used directly.

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum in the EI mode, typically at an electron energy of 70 eV.

-

Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-350).

Caption: Proposed mass spectral fragmentation pathway.

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and MS provides a comprehensive and unambiguous confirmation of its molecular structure. The data presented in this guide, including expected chemical shifts, absorption frequencies, and fragmentation patterns, serve as a valuable reference for scientists engaged in the synthesis and application of this important chemical intermediate. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible spectroscopic data, which is fundamental to rigorous scientific research and development. The synthesis of this compound has been reported, providing a solid foundation for its availability and further investigation.[2]

References

- Heinisch, G., Holzer, W., & Pock, S. (1990). Pyrazole chemistry. Part 4. Directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole: a convenient approach to vicinally disubstituted pyrazoles. Journal of the Chemical Society, Perkin Transactions 1, (7), 1829-1834.

Sources

Spectroscopic Characterization of 4-Bromo-1-(phenylsulfonyl)pyrazole: An In-depth Technical Guide

Introduction

4-Bromo-1-(phenylsulfonyl)pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, incorporating a pyrazole ring, a phenylsulfonyl group, and a bromine atom, offers a versatile scaffold for the development of novel therapeutic agents and functional materials. Accurate and unambiguous structural elucidation is paramount for advancing research and development involving this molecule. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characterization of this compound, offering researchers, scientists, and drug development professionals a detailed reference for its analysis. This guide is built upon the foundational principles of spectroscopic analysis and draws from established data for analogous chemical structures to present a robust analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra of this compound is outlined below. The causality behind each step is explained to ensure data of the highest quality.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound. The sample should be of high purity to avoid interference from impurities.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. DMSO-d₆ is a more polar alternative if solubility is an issue.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can aid dissolution. Insoluble particles can degrade the quality of the NMR spectrum.

2. Instrument Setup and Data Acquisition:

-

The following parameters are recommended for a 400 MHz NMR spectrometer. These may be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: A spectral width of 12-16 ppm is appropriate to cover the expected chemical shifts of aromatic and pyrazole protons.

-

Acquisition Time: An acquisition time of 2-4 seconds ensures good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds allows for the full relaxation of protons between scans, leading to more accurate integration.

-

Number of Scans: 16-64 scans are typically adequate for a sample of this concentration to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A spectral width of 200-250 ppm is necessary to encompass the full range of carbon chemical shifts.

-

Acquisition Time: An acquisition time of 1-2 seconds.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended, as quaternary carbons can have longer relaxation times.

-

Number of Scans: A higher number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]

-

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.[2]

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyrazole ring and the phenylsulfonyl group. The predicted chemical shifts and multiplicities are based on the analysis of similar pyrazole and phenylsulfonyl-containing compounds.[3][4][5]

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0-8.2 | Doublet | 2H | Protons ortho to the sulfonyl group (H-2', H-6') |

| ~7.8 | Singlet | 1H | Pyrazole proton (H-5) |

| ~7.6-7.8 | Triplet | 1H | Proton para to the sulfonyl group (H-4') |

| ~7.5-7.7 | Triplet | 2H | Protons meta to the sulfonyl group (H-3', H-5') |

| ~7.4 | Singlet | 1H | Pyrazole proton (H-3) |

-

Phenylsulfonyl Protons: The protons on the phenyl ring will appear as a complex multiplet system in the aromatic region. The protons ortho to the electron-withdrawing sulfonyl group are expected to be the most deshielded and appear at the lowest field (~8.0-8.2 ppm). The meta and para protons will resonate at slightly higher fields.

-

Pyrazole Protons: The two protons on the pyrazole ring are in different chemical environments and are expected to appear as singlets, as they are not coupled to each other. The proton at the C-5 position is adjacent to a nitrogen atom and the bromine-bearing carbon, while the C-3 proton is flanked by two nitrogen atoms. Their exact chemical shifts will be influenced by the electron-withdrawing nature of the phenylsulfonyl group.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are based on established ranges for aromatic and heterocyclic carbons.[1][6][7]

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Pyrazole Carbon (C-5) |

| ~140 | Phenylsulfonyl Carbon (C-1') |

| ~135 | Phenylsulfonyl Carbon (C-4') |

| ~130 | Phenylsulfonyl Carbons (C-3', C-5') |

| ~128 | Phenylsulfonyl Carbons (C-2', C-6') |

| ~125 | Pyrazole Carbon (C-3) |

| ~95 | Pyrazole Carbon (C-4) |

-

Phenylsulfonyl Carbons: The carbon directly attached to the sulfonyl group (ipso-carbon) is expected to be found around 140 ppm. The other aromatic carbons will appear in the typical range of 128-135 ppm.

-

Pyrazole Carbons: The carbon atom bearing the bromine (C-4) is expected to be significantly shielded due to the heavy atom effect of bromine and will appear at a higher field (around 95 ppm). The other two pyrazole carbons will be in the more typical aromatic/heterocyclic region.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Experimental Protocol: Acquiring Mass Spectra

The choice of ionization technique is crucial for obtaining a meaningful mass spectrum. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, while electron ionization (EI) is a higher-energy technique that often leads to more extensive fragmentation.

1. Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

2. Instrument Setup and Data Acquisition (ESI-MS):

-

Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds as they can be readily protonated.

-

Infusion: The sample solution can be directly infused into the mass spectrometer.

-

Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow to achieve a stable and strong signal for the molecular ion.

Mass Spectrum Analysis

The mass spectrum of this compound will provide key information for its structural confirmation.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Comments |

| 286/288 | [M+H]⁺ | Molecular ion peak. The presence of two peaks with a ~1:1 intensity ratio is characteristic of a compound containing one bromine atom (isotopes ⁷⁹Br and ⁸¹Br).[8][9] |

| 222/224 | [M+H - SO₂]⁺ | Loss of sulfur dioxide (64 Da) is a common fragmentation pathway for phenylsulfonyl compounds.[10][11] |

| 141 | [C₆H₅SO₂]⁺ | Phenylsulfonyl cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

-

Molecular Ion: The most critical piece of information is the molecular ion peak. Due to the presence of bromine, a characteristic isotopic pattern will be observed, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).[8] For the protonated molecule, this will appear at m/z 286 and 288.

-

Fragmentation Pattern: The fragmentation of this compound is expected to be dominated by the cleavage of the S-N bond and the loss of the sulfonyl group. A significant fragment would be the phenylsulfonyl cation at m/z 141. Another common fragmentation for sulfonyl compounds is the loss of SO₂.[10][12][13][14]

Workflow Diagrams

To visually represent the analytical processes, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for MS analysis.

Integrated Spectroscopic Analysis

The combination of NMR and MS data provides a powerful and synergistic approach to the unequivocal structural confirmation of this compound.

-

Mass Spectrometry confirms the molecular weight and elemental composition (specifically the presence of bromine).

-

¹H and ¹³C NMR Spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the presence of the pyrazole and phenylsulfonyl moieties and their substitution pattern.

Together, these techniques leave no ambiguity as to the structure of the synthesized compound, ensuring the integrity of subsequent research and development activities.

References

- ResearchGate.

- Save My Exams. Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note.

- New Journal of Chemistry (RSC Publishing).

- Taylor & Francis Online.

- PubMed.

- Wiley Online Library.

- PubMed.

- Chemistry LibreTexts.

- ResearchGate. Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions.

- ResearchGate.

- Chemistry LibreTexts. 5.2 Mass Spectrometry.

- Organic Mass Spectrometry.

- Synlett. [Ce(L-Pro)2]2 (Oxa)

- ResearchGate. Figure S1: Mass spectral fragmentations of sulfonates.

- ResearchGate.

- MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.

- ResearchGate.

- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.

- Oregon St

Sources

- 1. compoundchem.com [compoundchem.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. savemyexams.com [savemyexams.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. aaqr.org [aaqr.org]

- 12. researchgate.net [researchgate.net]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Pyrazole Derivatives for Researchers, Scientists, and Drug Development Professionals.

Introduction: The Versatility of the Pyrazole Ring

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of a wide array of therapeutic agents, with numerous pyrazole-containing drugs approved by the FDA.[3][4] The metabolic stability of the pyrazole ring, coupled with its ability to serve as both a hydrogen bond donor and acceptor, allows for versatile interactions with biological targets.[4][5] This guide provides a comprehensive overview of the diverse biological activities of pyrazole derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate their therapeutic potential.

Anti-inflammatory Activity: Targeting the Arachidonic Acid Cascade and Beyond

Pyrazole derivatives have long been recognized for their potent anti-inflammatory properties, with celecoxib, a selective COX-2 inhibitor, being a prominent example.[6] The anti-inflammatory effects of pyrazoles are primarily attributed to their ability to modulate key enzymes and signaling pathways involved in the inflammatory response.

Mechanism of Action

Signaling Pathway: Pyrazole Derivatives in the Inflammatory Cascade

Caption: Pyrazole derivatives, like Celecoxib, selectively inhibit COX-2, reducing inflammatory prostaglandins while sparing cytoprotective ones.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory potency of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

| Substitution Pattern | Key Moieties | Impact on Activity | Reference |

| 1,5-Diarylpyrazoles | p-Sulfonamidophenyl at N1, p-tolyl at C5 | Essential for COX-2 selectivity (Celecoxib scaffold). | [6] |

| 3,5-Diarylpyrazoles | Trifluoromethyl group at C3, various aryl groups at C5 | Potent and selective COX-2 inhibition. | [6] |

| Pyrazole-Thiazole Hybrids | Dual COX-2/5-LOX inhibition. | [6] |

Experimental Protocol: In Vivo Evaluation of Anti-inflammatory Activity

Carrageenan-Induced Paw Edema Model in Rats

This is a standard and widely used model to assess the acute anti-inflammatory activity of novel compounds.

-

Animal Preparation: Male Wistar rats (150-200g) are acclimatized for one week.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin), and test groups (receiving different doses of the pyrazole derivative).

-

Compound Administration: The test compounds and standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.[2]

Anticancer Activity: A Multi-targeted Approach

The pyrazole scaffold is a key component in a number of anticancer agents, targeting various hallmarks of cancer.[9][10] Their mechanisms of action are diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics.[9]

Mechanism of Action

-

Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs).[9][11] Crizotinib, an anaplastic lymphoma kinase (ALK) inhibitor, is a clinically approved pyrazole-containing drug.[5]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division.[12][13] By inhibiting tubulin polymerization, these compounds induce cell cycle arrest in the G2/M phase and trigger apoptosis.[9]

-

p53-MDM2 Interaction Inhibition: The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis. Some pyrazole derivatives have been designed to inhibit the interaction between p53 and its negative regulator, MDM2, thereby reactivating p53's tumor-suppressive functions.[14]

Experimental Workflow: Screening for Anticancer Activity

Caption: A typical workflow for evaluating the anticancer potential of new pyrazole derivatives.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazole derivatives can be fine-tuned by modifying their substitution patterns.

| Target | Key Substituents | Effect on Activity | Reference |

| EGFR | 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | Potent inhibitory activity. | [11] |

| Tubulin | 3,4,5-trimethoxyphenyl group | High antimitotic and microtubule-destabilizing effects. | [13] |

| PI3 Kinase | Pyrazole carbaldehyde derivatives | Potent inhibition and excellent cytotoxicity against breast cancer cells. | [9] |

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Pyrazole derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[15][16] Their structural versatility allows for the development of compounds that can overcome the growing challenge of antimicrobial resistance.[16]

Mechanism of Action

The antimicrobial mechanisms of pyrazole derivatives are varied and can involve:

-

Inhibition of DNA Gyrase: Some pyrazoles have been shown to inhibit bacterial DNA gyrase, an essential enzyme for DNA replication, leading to bacterial cell death.[16]

-

Disruption of Cell Membrane Integrity: Certain pyrazole derivatives can interfere with the structure and function of microbial cell membranes, causing leakage of cellular contents.

-

Inhibition of Essential Enzymes: Pyrazoles can also target other crucial enzymes in microbial metabolic pathways.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of pyrazoles is influenced by the lipophilicity and electronic properties of their substituents.

| Microorganism | Substitution Pattern | Observed Activity | Reference |

| Staphylococcus aureus (Gram-positive) | Coumarin-attached pyrazole derivatives | High inhibitory activity. | [16] |

| Escherichia coli (Gram-negative) | Imidazo-pyridine substituted pyrazoles | Potent broad-spectrum activity. | [16] |

| Candida albicans (Fungus) | 4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide derivatives | High antifungal activity. | [17] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The pyrazole derivative is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[18]

Cannabinoid Receptor Antagonism and Other CNS Activities

Beyond their anti-inflammatory, anticancer, and antimicrobial properties, pyrazole derivatives have shown significant activity in the central nervous system (CNS). A notable example is their role as cannabinoid receptor antagonists.

Mechanism of Action

The biarylpyrazole Rimonabant was developed as a potent and selective antagonist for the brain cannabinoid receptor (CB1).[19][20] By blocking the CB1 receptor, these compounds can antagonize the effects of cannabinoids and have potential therapeutic applications in areas such as obesity and addiction.[19][21] The structural requirements for potent CB1 receptor antagonism include a para-substituted phenyl ring at the 5-position, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position of the pyrazole ring.[19][20]

Conclusion

The pyrazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. Its remarkable versatility has led to the development of compounds with a wide range of biological activities, addressing critical unmet medical needs. The continued exploration of structure-activity relationships, coupled with modern synthetic methodologies and a deeper understanding of biological targets, will undoubtedly lead to the discovery of new and improved pyrazole-based therapeutics in the future. This guide serves as a foundational resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.).

- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. (n.d.).

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).

- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. (n.d.).

- “Review on Biological Activities of Pyrazole Derivatives” | Journal of Chemical Health Risks. (n.d.).

- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences. (2022, September 5).

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).

- Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (n.d.).

- (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024, June 12).

- Antibacterial pyrazoles: tackling resistant bacteria - PMC - NIH. (2022, January 20).

- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - PMC - NIH. (n.d.).

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists - ACS Publications. (n.d.).

- Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed. (n.d.).

- Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. (n.d.).

- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. (2022, May 13).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β - SciSpace. (n.d.).

- A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed. (n.d.).

- Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed. (n.d.).

- Some commercially available drugs containing pyrazole skeleton. - ResearchGate. (n.d.).

- Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists | Journal of Medicinal Chemistry - ACS Publications. (n.d.).

- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (n.d.).

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. (2016, November 1).